![molecular formula C11H16Cl2N4 B13993207 5-chloro-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B13993207.png)
5-chloro-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride is a synthetic organic compound that belongs to the class of imidazo[4,5-b]pyridines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the chlorination of a suitable pyridine derivative, followed by the introduction of the dimethylpropyl group through alkylation reactions. The final step often involves the formation of the imidazo ring through cyclization reactions using reagents such as phosphorus oxychloride or other cyclizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the industrial synthesis.
化学反应分析
Types of Reactions
5-Chloro-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[4,5-b]pyridine N-oxides, while reduction may produce the corresponding amines.
科学研究应用
5-Chloro-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor or other therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 5-Chloro-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. For instance, if it acts as a kinase inhibitor, it may bind to the ATP-binding site of the kinase, thereby inhibiting its activity. This inhibition can disrupt various cellular signaling pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell proliferation.
相似化合物的比较
Similar Compounds
- 5-Chloro-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridine
- 3-(2,2-Dimethylpropyl)-3H-imidazo[4,5-b]pyridine-2-amine
- 5-Bromo-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine
Uniqueness
5-Chloro-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern on the imidazo[4,5-b]pyridine ring also contributes to its distinct properties compared to similar compounds.
属性
分子式 |
C11H16Cl2N4 |
|---|---|
分子量 |
275.17 g/mol |
IUPAC 名称 |
5-chloro-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15ClN4.ClH/c1-11(2,3)6-16-9-7(14-10(16)13)4-5-8(12)15-9;/h4-5H,6H2,1-3H3,(H2,13,14);1H |
InChI 键 |
QIELKJUWQQEEQX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CN1C2=C(C=CC(=N2)Cl)N=C1N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


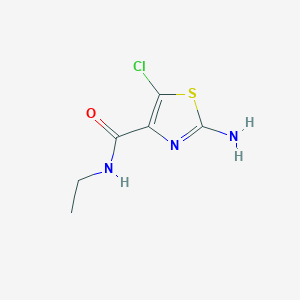
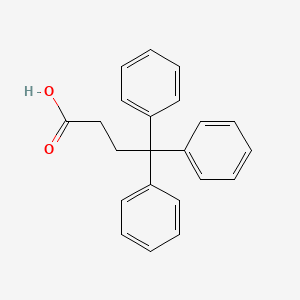
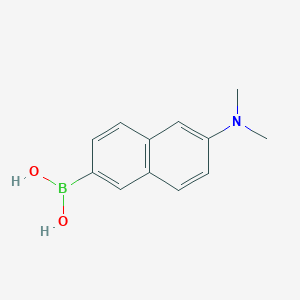

![2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B13993154.png)
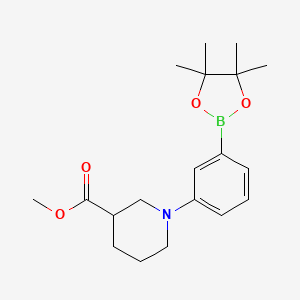
![1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone](/img/structure/B13993163.png)

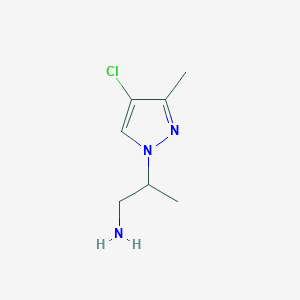

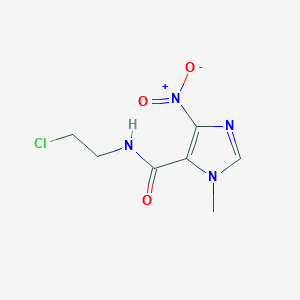
![4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine](/img/structure/B13993183.png)
![5,14-Dihydronaphtho[2,3-b]phenazine-7,8,11,12-tetrone](/img/structure/B13993206.png)
![2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate](/img/structure/B13993215.png)
